4-(Propane-2-sulfinyl)benzoic acid
Overview
Description
4-(Propane-2-sulfinyl)benzoic acid is a chemical compound with the CAS Number: 72460-80-1 . It is related to 4- (2- (PROPANE-2-SULFONYL)-ACETYLAMINO)-BENZOIC ACID, which has the Linear Formula: C12H15NO5S .
Synthesis Analysis
The synthesis of benzoate compounds, which could include 4-(Propane-2-sulfinyl)benzoic acid, often involves the use of alkylation, esterification, and alkylation . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of 4-[(S)-propane-2-sulfinyl]benzoic acid contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Scientific Research Applications
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Materials Research and Pharmaceutical Applications
- Benzoic acid (BA) derivatives, such as 4-(Propane-2-sulfinyl)benzoic acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
- These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
- Introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .
- Among other pressure-induced effects, polymorphic transitions particularly at very low pressure of less than 1–2 GPa is of particular interest in pharmaceutically relevant compounds, as stresses of this magnitude are often encountered in the process of pelletizing/tableting .
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Chemical Industry
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Proteomics Research
- “4-(Propane-2-sulfonyl)benzoic acid” is a biochemical that is used in proteomics research .
- Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used in various experimental procedures, such as protein purification, identification, and characterization .
- The specific methods of application or experimental procedures would depend on the particular research context .
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Chemical Synthesis
- “4-(2-(Propane-2-sulfonyl)-acetylamino)-benzoic acid” is another compound that can be synthesized from "4-(Propane-2-sulfinyl)benzoic acid" .
- This compound could be used in various chemical reactions as a reagent or intermediate .
- The specific methods of synthesis would depend on the particular reaction context .
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Substituted Benzoic Acids
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Biochemical Research
- “4-(Propane-2-sulfonyl)benzoic acid” is a biochemical that is used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions . This compound could be used in various experimental procedures, such as protein purification, identification, and characterization .
- The specific methods of application or experimental procedures would depend on the particular research context .
-
Chemical Synthesis
- “4-(2-(Propane-2-sulfonyl)-acetylamino)-benzoic acid” is another compound that can be synthesized from "4-(Propane-2-sulfinyl)benzoic acid" . This compound could be used in various chemical reactions as a reagent or intermediate .
- The specific methods of synthesis would depend on the particular reaction context .
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Substituted Benzoic Acids
Safety And Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure .
properties
IUPAC Name |
4-propan-2-ylsulfinylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(2)14(13)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAJHDSVSASBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705492 | |
Record name | 4-(Propane-2-sulfinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propane-2-sulfinyl)benzoic acid | |
CAS RN |
72460-80-1 | |
Record name | 4-(Propane-2-sulfinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(propane-2-sulfinyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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